2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that features a thiophene ring fused to a pyrazole ring, which is further substituted with an acetimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:
Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald synthesis, Paal-Knorr synthesis, and Hinsberg synthesis.
Pyrazole Formation: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones or β-ketoesters.
Substitution Reaction: The final step involves the substitution of the pyrazole ring with the acetimidamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.
Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a metal catalyst.
Substitution: Amines, alkyl halides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Thiophene derivatives with increased oxidation states.
Reduction: Reduced forms of the compound with different functional groups.
Substitution: Substituted pyrazole derivatives with various substituents.
Scientific Research Applications
2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and oxidative stress-related conditions.
Material Science: It can be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biology: The compound may serve as a probe in biological studies to understand the interaction with various biomolecules.
Industry: It can be employed in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Thiophene Derivatives: Other thiophene-based compounds with similar structures and properties.
Pyrazole Derivatives: Compounds containing pyrazole rings with different substituents.
Acetimidamide Derivatives: Compounds featuring the acetimidamide group in various chemical environments.
Uniqueness: 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is unique due to its specific combination of thiophene and pyrazole rings, which imparts distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
2-(3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)5-13-3-1-8(12-13)7-2-4-14-6-7/h1-4,6H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKVTPLMZWNSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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